Lorpiprazole
Overview
Description
Lorpiprazole, known by its brand name Normarex, is a marketed anxiolytic drug belonging to the phenylpiperazine group . It is primarily used for the treatment of major depressive disorder and is classified as a serotonin antagonist and reuptake inhibitor (SARI) . This compound is a piperazinyl-triazole derivative and has been described in the same group as trazodone, nefazodone, and etoperidone .
Preparation Methods
The synthesis of lorpiprazole involves the formation of a piperazinyl-triazole structure. The synthetic route typically includes the reaction of a piperazine derivative with a triazole compound under controlled conditions . Industrial production methods may involve solvent-free techniques or microwave-assisted synthesis to enhance reaction efficiency and yield . Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve the desired product with high purity.
Chemical Reactions Analysis
Lorpiprazole undergoes various chemical reactions, including:
Reduction: Reduction reactions involve the removal of oxygen or the addition of hydrogen, typically using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Lorpiprazole has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies involving serotonin antagonists and reuptake inhibitors.
Biology: Research on this compound helps in understanding the biological pathways and molecular targets involved in anxiety and depression.
Medicine: this compound is used in clinical studies to evaluate its efficacy and safety in treating major depressive disorder and anxiety.
Mechanism of Action
Lorpiprazole exerts its effects by antagonizing the 5-HT2A and 5-HT2C serotoninergic receptors, as well as the alpha1 and alpha2 adrenergic receptors . It also inhibits the SERT serotonin transporter at high doses . This diverse functional profile allows this compound to have a large therapeutic spectrum, from symptom control as an adjuvant of other drugs to the control of depressive syndromes as a monotherapy .
Comparison with Similar Compounds
Lorpiprazole is similar to other compounds in the phenylpiperazine group, such as:
What sets this compound apart is its unique combination of serotonin antagonist and reuptake inhibitor properties, which contribute to its efficacy in treating major depressive disorder and anxiety .
Properties
IUPAC Name |
5-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]-3,4,6-triazatricyclo[6.3.0.02,6]undeca-2,4-diene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26F3N5/c22-21(23,24)16-4-2-5-17(13-16)28-11-9-27(10-12-28)8-7-19-25-26-20-18-6-1-3-15(18)14-29(19)20/h2,4-5,13,15,18H,1,3,6-12,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNRMWKUVWLKDQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN3C(=NN=C3C2C1)CCN4CCN(CC4)C5=CC=CC(=C5)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26F3N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30883181 | |
Record name | Lorpiprazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30883181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108785-69-9 | |
Record name | 5,5a,6,7,8,8a-Hexahydro-3-[2-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]ethyl]cyclopenta[3,4]pyrrolo[2,1-c]-1,2,4-triazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=108785-69-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lorpiprazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30883181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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